Ecamsule

描述

what is 'Ecamsule'? this compound (also known as Mexoryl SX) is a patented photostabilizer and sunscreen ingredient developed by L'Oréal. It is used in many sunscreen products to provide broad spectrum protection from both UVA and UVB rays. the use of 'this compound' this compound is a synthetic sunscreen ingredient used in many skin care and cosmetic products. It is used to protect the skin from ultraviolet radiation, which can cause sunburn, skin cancer, and premature aging. This compound is a photostable product, meaning it does not break down when exposed to sunlight, and is considered to be a safe and effective sunscreen ingredient. It is also water-resistant, which makes it a good choice for activities like swimming and sweating. the chemistry of 'this compound' this compound (also known as Mexoryl SX) is a patented organic compound used as a sunscreen ingredient. It is an oil-soluble, organic molecule with a unique chemical structure. It has the ability to absorb both UVA and UVB radiation, providing broad spectrum protection from the sun. This compound has a high degree of photostability, meaning it is resistant to breakdown from sunlight, making it an ideal sunscreen ingredient. Its chemical structure also makes it highly water-resistant, allowing it to remain on the skin and provide protection even after swimming or sweating. the biochemical/physical effects of 'this compound' this compound, also known as Mexoryl SX, is an organic compound used as an active ingredient in some sunscreen products. It is a photostable, broad-spectrum sunscreen agent that absorbs UVA and UVB radiation. It helps protect the skin from sunburn and other forms of skin damage caused by exposure to ultraviolet radiation. This compound has been shown to be safe and effective in preventing sunburn and skin damage. It works by absorbing ultraviolet radiation and converting it into heat, which is then released from the skin. This compound is also believed to have antioxidant properties, which help protect the skin from free radical damage caused by UV radiation. the benefits of 'this compound' include: 1. Reduced risk of skin cancer: this compound is an effective sunscreen ingredient that helps protect against both UVA and UVB rays, reducing the risk of skin cancer. 2. Improved skin appearance: this compound helps protect the skin from sun damage, reducing the appearance of wrinkles and age spots. 3. Reduced inflammation: this compound helps to reduce inflammation in the skin, which can help to reduce redness and irritation. 4. Hydration: this compound helps to keep the skin hydrated, which can help to reduce dryness and flaking. 5. Protection from environmental pollutants: this compound helps to protect the skin from environmental pollutants, such as smog and smoke, which can cause damage to the skin. the related research of 'this compound' 1. This compound and Skin Cancer: A Review of the Evidence. 2. The Effect of this compound on Ultraviolet B Photoprotection in Human Skin. 3. This compound and Its Use in Sunscreen Formulations. 4. This compound: A Novel UV Filter for Sunscreens. 5. This compound: An Overview of its Photoprotective Properties. 6. This compound: A Review of Its Photostability and Photoprotective Effects. 7. This compound: A Review of Its Safety and Efficacy in Sunscreen Formulations. 8. This compound: A Review of Its Photostability and Photoprotective Effects on Human Skin. 9. This compound: A Comprehensive Review of Its Photoprotective Properties. 10. This compound: A Review of Its Photostability and Photoprotective Effects in Sunscreen Formulations.

科学研究应用

防晒和紫外线防护

Ecamsule 由于其吸收、反射和散射紫外线 (UV) 辐射的能力,广泛用于防晒霜中 . 它在减少紫外线辐射引起的皮肤疾病的发生率方面起着至关重要的作用 . 防晒霜在预防和减轻紫外线照射的有害影响方面的功效源于它们吸收、反射和散射太阳光线的能力 .

光老化预防

多年来,有证据表明防晒霜(包括含有 this compound 的防晒霜)在预防光老化方面具有功效 . 光老化是一个过程,其中皮肤由于长期暴露在阳光下而发生变化 . 每天使用含有 this compound 的广谱防晒霜可以提供针对紫外线辐射和可见光的保护,以减少它们对光老化的影响 .

色素沉着障碍预防

含有 this compound 的防晒霜已被证明能有效预防色素沉着障碍 . 色素沉着障碍是一种皮肤因各种因素(包括日晒)而出现颜色变化的疾病 .

DNA 损伤保护

This compound 作为防晒霜中的活性成分,已被证明可以保护免受紫外线辐射引起的 DNA 损伤 . 这一点尤其重要,因为 DNA 损伤会导致各种皮肤疾病,包括皮肤癌

作用机制

Target of Action

Ecamsule, also known as Mexoryl SX, is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . The primary target of this compound is the harmful ultraviolet (UV) radiation from the sun, specifically the UVA rays .

Mode of Action

When exposed to UV radiation, this compound undergoes a process called reversible photoisomerization followed by photoexcitation . The absorbed UV radiation is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure . This compound protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the absorption and release of UV radiation. By absorbing the UV radiation and releasing it as thermal energy, this compound prevents the UV radiation from causing damage to the skin cells . This process reduces the formation of UV-induced pyrimidine dimers, which are a type of DNA damage that can lead to mutations and skin cancer .

Pharmacokinetics

This compound is applied topically to the skin, where it acts locally to absorb UV radiation . As a topical agent, its absorption, distribution, metabolism, and excretion (ADME) properties are primarily related to its interaction with the skin and its stability in the environment.

Result of Action

The primary result of this compound’s action is the protection of the skin from harmful UV radiation. By absorbing UV radiation and preventing it from penetrating the skin, this compound reduces the risk of sunburn, premature skin aging, and skin cancer . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature. This compound is known for its photostability, meaning it maintains its effectiveness even when exposed to light . Nonetheless, like all sunscreens, this compound should be reapplied regularly, especially after swimming or sweating, to ensure continued protection .

安全和危害

Ecamsule is a topical preparation and should not be absorbed . Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

生化分析

Biochemical Properties

Ecamsule plays a crucial role in biochemical reactions, particularly in the absorption of UV radiation. When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin . This process protects the skin from UV exposure.

Cellular Effects

This compound’s primary cellular effect is to protect cells from the harmful effects of UV radiation. By absorbing UV rays and releasing them as thermal energy, this compound prevents these rays from penetrating the skin and causing cellular damage . This can influence cell function by reducing the risk of UV-induced damage, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves protection against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . This compound is photostable and does not degrade significantly when exposed to light . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its photostability. Unlike some other sunscreen ingredients, this compound does not degrade significantly when exposed to light . This means that it can provide long-term protection against UV radiation, making it a valuable ingredient in sunscreens.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, the safety and efficacy of this compound have been extensively studied in humans. Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Metabolic Pathways

Given that it is a topical preparation and is not meant to be absorbed, it is likely that its metabolic pathways are minimal .

Transport and Distribution

As a topical preparation, this compound is primarily distributed on the surface of the skin. It is not meant to be absorbed or transported within cells or tissues .

Subcellular Localization

Given that this compound is not absorbed into the skin, it does not have a subcellular localization. Its primary function is to absorb UV radiation at the skin’s surface, preventing it from penetrating the skin and causing cellular damage .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ecamsule can be achieved through a multistep process involving several key reactions. The general strategy involves the conversion of starting materials into intermediates, which are then further modified to yield the desired product. The overall synthesis pathway is as follows:", "Starting Materials": [ "4-tert-butyl-4'-methoxydibenzoylmethane", "4-aminobenzoic acid", "Ethyl chloroformate", "Triethylamine", "Methanol", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 4-aminobenzoic acid with ethyl chloroformate and triethylamine to form ethyl 4-(ethoxycarbonyl)aminobenzoate", "Step 2: Reduction of ethyl 4-(ethoxycarbonyl)aminobenzoate with sodium borohydride to form ethyl 4-aminobenzoate", "Step 3: Acylation of ethyl 4-aminobenzoate with acetic anhydride to form ethyl 4-acetoxybenzoate", "Step 4: Conversion of 4-tert-butyl-4'-methoxydibenzoylmethane to its acid chloride derivative with thionyl chloride", "Step 5: Coupling of ethyl 4-acetoxybenzoate with the acid chloride derivative of 4-tert-butyl-4'-methoxydibenzoylmethane in the presence of triethylamine to form 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylate", "Step 6: Hydrolysis of the ester group in 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylate with sodium hydroxide to form 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylic acid", "Step 7: Neutralization of the product from step 6 with hydrochloric acid to form 2-ethylhexyl 2-(4-tert-butyl-4'-methoxydibenzoyl)methanesulfonate", "Step 8: Conversion of 2-ethylhexyl 2-(4-tert-butyl-4'-methoxydibenzoyl)methanesulfonate to Ecamsule by reacting with sodium hydroxide and water to form 2-ethylhexyl 2-{[4-(tert-butyl)-4'-methoxydibenzoyl]amino}benzoate" ] } | |

| Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV. | |

CAS 编号 |

92761-26-7 |

分子式 |

C28H34O8S2 |

分子量 |

562.7 g/mol |

IUPAC 名称 |

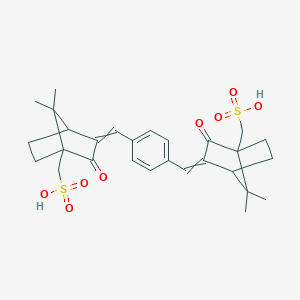

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+ |

InChI 键 |

HEAHZSUCFKFERC-IWGRKNQJSA-N |

手性 SMILES |

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C |

SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

规范 SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

颜色/形态 |

Solid |

熔点 |

255 °C (decomposes) |

其他 CAS 编号 |

92761-26-7 |

Pictograms |

Corrosive |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

In water, 0.1507 mg/L at 25 °C (est) |

同义词 |

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid) Ecamsule Mexoryl SX terephthalylidene dicamphor sulfonic acid |

蒸汽压力 |

6.28X10-23 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

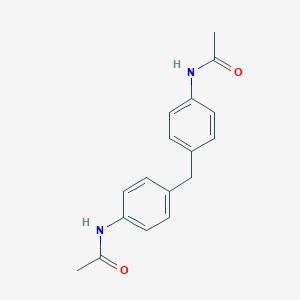

![N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4258.png)